3,4-diethoxy-N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide
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Description
3,4-diethoxy-N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide is a useful research compound. Its molecular formula is C23H30FN3O5S and its molecular weight is 479.57. The purity is usually 95%.
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Scientific Research Applications
Receptor Ligand Studies
One of the primary areas of research for compounds similar to the specified benzamide derivative involves their role as receptor ligands. For instance, studies have been conducted on various benzamide and piperazine derivatives for their affinity and selectivity towards dopamine D(3) receptors, indicating their potential in the development of drugs targeting neurological disorders such as Parkinson's disease and schizophrenia (Leopoldo et al., 2002). Additionally, compounds have been developed as serotonin 1A (5-HT(1A)) receptor imaging probes, useful in diagnosing and studying neurological diseases like Alzheimer's (Kepe et al., 2006).
Structural Analysis and Crystallography
Research on compounds with similar structures also extends into the field of crystallography to understand the conformational and crystalline properties of these chemicals. The crystal structure of related compounds, such as 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid, has been determined, providing insights into the molecular arrangement and potential interactions of such compounds (Faizi et al., 2016).
Therapeutic Applications
Several studies have highlighted the therapeutic potential of benzamide and piperazine derivatives. For example, specific derivatives have shown promise as 5-HT7 receptor antagonists, which could be beneficial in treating psychiatric disorders (Yoon et al., 2008). Similarly, compounds have been investigated for their roles as serotonin 4 (5-HT4) receptor agonists, which could have applications in gastrointestinal motility disorders (Sonda et al., 2004).
Properties
IUPAC Name |
3,4-diethoxy-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30FN3O5S/c1-3-31-21-10-9-18(17-22(21)32-4-2)23(28)25-11-16-33(29,30)27-14-12-26(13-15-27)20-8-6-5-7-19(20)24/h5-10,17H,3-4,11-16H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQEWGFAFTQFGNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30FN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.